Cas no 64230-09-7 (Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl-)
64230-09-7 structure
Product Name:Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl-
CAS-nummer:64230-09-7
MF:C8H6Br5N
MW:515.659938335419
CID:1673853
PubChem ID:15546452
Update Time:2025-04-21
Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl-
- 2,3,4,5,6-pentabromo-N,N-dimethylaniline
- N,N-dimethylpentabromoaniline
- DTXSID40573945
- 64230-09-7
-
- Inchi: 1S/C8H6Br5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3
- InChI-sleutel: BHYPWPIFLUFIQY-UHFFFAOYSA-N
- LACHT: BrC1C(=C(C(=C(C=1N(C)C)Br)Br)Br)Br
Berekende eigenschappen
- Exacte massa: 510.64158
- Monoisotopische massa: 510.64171g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 1
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 3.2Ų
Experimentele eigenschappen
- PSA: 3.24
Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl- Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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